1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H12ClF2N3 and its molecular weight is 391.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and Molecular Sensors
1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, which share structural similarities with 1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, have been extensively studied for their bright fluorescence and potential as molecular sensors. The versatility of these compounds is demonstrated through the construction of fluorophore-spacer-receptor systems and fluoroionophores that operate via intramolecular charge transfer, showcasing significant analyte-induced fluorescence enhancement and ratiometric dual emission. These properties are particularly advantageous for metal ion recognition, highlighting the compound's potential in developing advanced sensing materials Rurack et al., 2002.
Fluorescent Dyes and Electroluminescent Applications
The optical absorption and fluorescence spectra of various derivatives of diphenyl pyrazoloquinolines, including those with modifications similar to this compound, have been the subject of research. These studies, which include experimental investigations and quantum chemical calculations, reveal that such compounds are highly solvatochromic and exhibit promising features for use in luminescent and electroluminescent applications. The solvatochromic properties, coupled with the observed shifts in optical absorption and fluorescence bands with solvent polarity, underscore the potential of these derivatives in creating tunable fluorescent dyes for a range of applications Danel et al., 2010.
Photovoltaic Devices
Research into the photovoltaic properties of quinoline derivatives, akin to this compound, has demonstrated their efficacy in organic–inorganic photodiode fabrication. The electrical properties of heterojunction diodes constructed with these compounds exhibit rectification behavior and photovoltaic properties under illumination, suggesting their suitability for use in photodiode applications. The presence of substituents, such as chlorophenyl groups, has been shown to improve the diode parameters, indicating that specific modifications to the core structure can enhance performance in photovoltaic devices Zeyada et al., 2016.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been found to interact with their targets through various mechanisms, leading to changes in cellular function .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF2N3/c23-14-6-10-16(11-7-14)28-22-17-2-1-3-19(25)21(17)26-12-18(22)20(27-28)13-4-8-15(24)9-5-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQUYLKZKULMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)F)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.